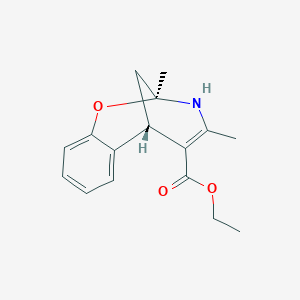
2-(2-Methoxypyrimidin-4-yl)ethan-1-amin 2,2,2-Trifluoracetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the first paper, the synthesis of a pyrimidine derivative involves the formation of hydrogen bonds to create a three-dimensional framework structure . The second paper describes a chemoselective synthesis method for creating 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, which, while not the same, shares some structural features with the compound of interest. This method highlights the use of primary amines and trifluoromethyl groups, which are relevant to the compound . The synthesis process is noted for its simplicity, mild reaction conditions, and high yields, which could be advantageous if applied to the synthesis of "2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate".
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the ring, which can participate in hydrogen bonding. In the first paper, the pyrimidine derivative forms a three-dimensional framework through a combination of N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds . This suggests that "2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate" may also engage in similar hydrogen bonding, which could affect its molecular conformation and stability.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by substituents on the ring. The presence of electron-donating or withdrawing groups can affect the electronic structure and, consequently, the chemical reactivity. The first paper indicates that the molecules exhibit polarized electronic structures, which could be a factor in their reactivity . The second paper does not provide specific details on the reactivity of the synthesized compounds but does mention the use of a wide range of primary amines, suggesting a degree of versatility in the chemical reactions of such compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(2-Methoxypyrimidin-4-yl)ethan-1-amine 2,2,2-trifluoroacetate" are not explicitly discussed in the papers, we can infer that the compound may exhibit properties typical of pyrimidine derivatives. These properties can include moderate to high stability, potential for various hydrogen bonding interactions, and a polarized electronic structure that can influence solubility and reactivity. The trifluoroacetate group is known to be a good leaving group, which could make the compound a candidate for further chemical transformations .
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-(2-Methoxypyrimidin-4-yl)ethan-1-amin 2,2,2-Trifluoracetat:
Antimikrobielle Mittel
Aufgrund seiner strukturellen Eigenschaften wird this compound auf sein antimikrobielles Potenzial hin untersucht. Es kann zur Entwicklung von Verbindungen verwendet werden, die Aktivität gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern zeigen, was es zu einem Kandidaten für neue Antibiotika oder Antimykotika macht .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxypyrimidin-4-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.C2HF3O2/c1-11-7-9-5-3-6(10-7)2-4-8;3-2(4,5)1(6)7/h3,5H,2,4,8H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPAUNYRWPPQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)

![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)




![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)
![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)
![N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2509807.png)


